4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
CAS No.: 1170090-45-5
Cat. No.: VC4271934
Molecular Formula: C19H23FN2O3S
Molecular Weight: 378.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1170090-45-5 |
---|---|
Molecular Formula | C19H23FN2O3S |
Molecular Weight | 378.46 |
IUPAC Name | 4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C19H23FN2O3S/c1-14-12-16(20)6-8-19(14)26(23,24)21-17-7-5-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3 |
Standard InChI Key | YOKKKLZCQVICTM-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Introduction
Structural Features and Molecular Profile
Core Structure and Functional Groups
The molecule comprises:
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1,2,3,4-Tetrahydroquinoline (THQ): A saturated bicyclic ring system with a nitrogen atom in the six-membered ring.
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2-Methoxyethyl Substituent: Attached to the nitrogen of the THQ moiety, enhancing solubility and steric bulk.
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4-Fluoro-2-Methylbenzenesulfonamide: A sulfonamide group linked to a fluorinated and methyl-substituted benzene ring.
Key Modifications:
Position | Substituent | Function |
---|---|---|
THQ N-Atom | 2-Methoxyethyl | Hydrophilic spacer, potential hydrogen-bonding site |
Benzene Ring (Sulfonamide) | 4-Fluoro, 2-Methyl | Electron-withdrawing (Fluoro) and steric (Methyl) effects |
These groups influence solubility, electronic properties, and receptor binding affinity .
Synthesis and Chemical Reactivity
Stability and Reactivity
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Sulfonamide Bond: Resistant to hydrolysis under physiological conditions but may undergo cleavage under strong acidic/basic environments.
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Fluorine Substituent: Enhances metabolic stability and lipophilicity, critical for drug permeability .
Pharmacological and Biological Implications
Hypothetical Biological Effects
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Neuroplasticity Modulation: Similar to 4-FBS, which reduces nicotine-induced locomotor activity by stabilizing glutamate release .
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Antimicrobial Activity: Sulfonamides are historically antimicrobial, though modern derivatives often lack potency due to resistance .
Research Gaps and Future Directions
Unanswered Questions
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Metabolic Fate: Hepatic metabolism of the 2-methoxyethyl group (e.g., demethylation) and fluorine stability.
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Selectivity: Differentiation between carbonic anhydrase isoforms (e.g., CA II vs. CA IX).
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Toxicity: Potential off-target effects on mitochondrial enzymes or ion channels.
Experimental Priorities
Priority | Methodology | Expected Outcome |
---|---|---|
High | In vitro CA inhibition assays | IC₅₀ values for CA isoforms |
Medium | Cell-based proliferation assays | Anticancer activity screening |
Low | In vivo pharmacokinetic studies | Bioavailability and half-life |
Comparative Analysis with Structural Analogs
Molecular Weight and LogP
Compound | Molecular Weight (g/mol) | LogP | Source |
---|---|---|---|
Target Compound | ~341 | ~3.5 | Hypothetical (based on ) |
CAS 1170209-22-9 (4-ethoxy analog) | 404.5 | ~4.2 | |
PubChem CID 18565200 | 490.6 | ~5.0 |
Trend: Replacement of ethoxy with 2-methoxyethyl reduces molecular weight and LogP, improving aqueous solubility.
Functional Group Comparisons
Feature | Target Compound | Analog (CAS 1170209-22-9) | Analog (PubChem CID 18565200) |
---|---|---|---|
Sulfonamide | 4-Fluoro-2-methyl | 4-Ethoxy-3-methyl | 4-Fluorophenylsulfonyl |
THQ Substituent | 2-Methoxyethyl | 1-(2-methoxyethyl) | 1-(4-fluorobenzenesulfonyl) |
Key Difference: The target compound combines fluorine’s electronic effects with a smaller, more polar sulfonamide group.
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